[3-(2-Furyl)phenyl]methanol
Overview
Description
[3-(2-Furyl)phenyl]methanol: is an organic compound with the molecular formula C11H10O2. It consists of a phenyl group substituted with a furyl group at the third position and a hydroxymethyl group at the first position. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing [3-(2-Furyl)phenyl]methanol involves the reduction of 3-(2-furyl)benzaldehyde. The reaction typically uses sodium borohydride as the reducing agent in ethanol. The reaction mixture is stirred at ambient temperature for 18 hours. After the reaction, the mixture is concentrated under reduced pressure, and the product is extracted using methylene chloride and water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Furyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form [3-(2-Furyl)phenyl]methane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: [3-(2-Furyl)phenyl]benzaldehyde, [3-(2-Furyl)phenyl]benzoic acid.
Reduction: [3-(2-Furyl)phenyl]methane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(2-Furyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structure and reactivity.
Biological Studies: It is used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.
Industry:
Material Science: this compound is used in the production of polymers and resins.
Agrochemicals: It serves as a precursor for the synthesis of various agrochemical products.
Mechanism of Action
The mechanism of action of [3-(2-Furyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxymethyl group can form hydrogen bonds, while the aromatic and heterocyclic rings can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity, affecting various pathways and processes within cells.
Comparison with Similar Compounds
- [3-(2-Furyl)phenyl]benzaldehyde
- [3-(2-Furyl)phenyl]benzoic acid
- [3-(2-Furyl)phenyl]methane
Uniqueness: [3-(2-Furyl)phenyl]methanol is unique due to its combination of a hydroxymethyl group with an aromatic and heterocyclic structure. This combination provides distinct reactivity and interaction profiles compared to its analogs, making it valuable in various applications.
Properties
IUPAC Name |
[3-(furan-2-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTRFADZILHXNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455739 | |
Record name | [3-(2-furyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-93-1 | |
Record name | [3-(2-furyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.